molecular formula C9H12BrN3O4 B14216341 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- CAS No. 634169-16-7

3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-

Cat. No.: B14216341
CAS No.: 634169-16-7
M. Wt: 306.11 g/mol
InChI Key: XMQBZZLOUSYVLH-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- is a complex organic compound with a bicyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- involves its interaction with molecular targets and pathways in biological systems. The presence of nitro groups suggests potential interactions with enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure indicates potential for significant biological activity .

Comparison with Similar Compounds

3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- can be compared with other similar compounds, such as:

The uniqueness of 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

634169-16-7

Molecular Formula

C9H12BrN3O4

Molecular Weight

306.11 g/mol

IUPAC Name

6-bromo-3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

InChI

InChI=1S/C9H12BrN3O4/c1-11-5-8(12(14)15)3-2-7(10)9(4-8,6-11)13(16)17/h2H,3-6H2,1H3

InChI Key

XMQBZZLOUSYVLH-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC=C(C(C2)(C1)[N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

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